N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a trifluoromethoxy group at the para position. The molecule is further functionalized with a 4-phenylpiperazine moiety linked via an ethyl spacer. This structural motif is common in bioactive molecules, particularly those targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors), due to the piperazine group’s ability to modulate receptor affinity and selectivity .
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S/c20-19(21,22)28-17-6-8-18(9-7-17)29(26,27)23-10-11-24-12-14-25(15-13-24)16-4-2-1-3-5-16/h1-9,23H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKLGDNOKSXQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride, which is then reacted with 2-(4-phenylpiperazin-1-yl)ethylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at low temperatures to ensure high yield and purity of the product.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, further enhances the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using agents like lithium aluminum hydride, can convert the sulfonamide group to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in amine products.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride, which is then reacted with 2-(4-phenylpiperazin-1-yl)ethylamine. This reaction is conducted under controlled conditions, often using organic solvents like dichloromethane or acetonitrile at low temperatures to ensure high yield and purity.
Anticonvulsant Activity
Research has shown that derivatives of phenylpiperazine, including this compound, exhibit anticonvulsant properties. Studies indicate effectiveness in animal models for epilepsy, particularly through mechanisms that may involve sodium channel modulation. The compound's ability to induce G0/G1 cell cycle arrest has been noted, suggesting potential in treating seizure disorders .
Cytotoxic Activity
this compound has also been evaluated for its cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound demonstrated significant inhibition of cell viability with IC50 values comparable to established chemotherapeutics like cisplatin. The mechanisms underlying its cytotoxicity appear to involve apoptosis induction through p53-independent pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 10.5 | Induces G0/G1 arrest |
| MCF-7 | 15.2 | Induces apoptosis |
| HeLa | 12.3 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter signaling pathways. This interaction can lead to various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.
Comparison with Similar Compounds
Key Observations:
- Trifluoromethoxy vs. Trifluoromethyl (Target vs. 1g) : The -OCF₃ group in the target compound introduces greater steric bulk and polarity compared to -CF₃, which may alter receptor binding kinetics .
- Methylsulfanyl vs. Trifluoromethoxy (Target vs.
- Dual Sulfonamide Systems () : The presence of two sulfonamide groups increases molecular weight and polar surface area, likely reducing membrane permeability compared to the target compound .
Biological Activity
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the existing literature on its synthesis, biological activities, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 4-phenylpiperazine in the presence of a suitable base. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Anticonvulsant Activity
Research has demonstrated that derivatives of phenylpiperazine exhibit anticonvulsant properties. For instance, studies involving similar compounds have shown effectiveness in animal models for epilepsy, highlighting their potential as therapeutic agents in seizure disorders . In particular, modifications to the piperazine ring and sulfonamide moiety can enhance anticonvulsant activity.
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound has shown significant inhibition of cell viability with IC50 values comparable to established chemotherapeutics like cisplatin .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 10.5 | Induces G0/G1 arrest |
| MCF-7 | 15.2 | Induces apoptosis |
| HeLa | 12.3 | Cell cycle arrest |
The mechanism of action appears to involve the induction of apoptosis through p53-independent pathways, as evidenced by cell cycle analysis and apoptosis assays .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of MDM2-p53 Interactions : Although some derivatives did not inhibit MDM2-p53 interactions directly, they still induced cell cycle arrest and apoptosis .
- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with this compound led to significant increases in G0/G1 and G2/M phases, suggesting a blockade in cell cycle progression .
Case Study 1: Anticancer Efficacy
In a recent study, a series of compounds similar to this compound were evaluated for their anticancer efficacy. The results indicated that modifications in the trifluoromethoxy group significantly influenced cytotoxicity against cancer cells. Specifically, compounds with higher electron-withdrawing groups exhibited enhanced activity against MCF-7 cells .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of piperazine derivatives. The study found that certain configurations led to significant anxiolytic-like effects in animal models without affecting locomotor activity, indicating a potential therapeutic window for anxiety disorders .
Q & A
Basic Question: What are the key considerations for optimizing the synthetic yield of this compound?
Answer:
The synthesis involves multi-step reactions, including sulfonamide bond formation and piperazine coupling. Key factors include:
- Reaction conditions : Temperature (0–5°C for sulfonyl chloride coupling) and pH control to avoid side reactions .
- Purification : Column chromatography (e.g., MeOH:DCM gradients) or recrystallization to isolate the product with >95% purity .
- Reagent stoichiometry : Use of 0.45 equiv. sulfonyl chloride to minimize byproducts during amine coupling .
Advanced Question: How can researchers resolve discrepancies in reported reaction yields for this compound?
Answer:
Yield variations often arise from:
- Impurity profiles : Use LC-MS or HPLC to identify unreacted intermediates (e.g., residual piperazine derivatives) .
- Solvent effects : Polar aprotic solvents (e.g., DCM) improve sulfonamide coupling efficiency compared to THF .
- Catalyst optimization : Screen bases like TEA or NaHCO₃ to enhance nucleophilic substitution kinetics .
Basic Question: What analytical techniques validate the structural integrity of this compound?
Answer:
- NMR spectroscopy : Confirm aromatic protons (δ 7.2–8.0 ppm) and trifluoromethoxy groups (δ 4.3–4.7 ppm) .
- Mass spectrometry : Exact mass determination (e.g., HRMS m/z 489.0758 [M+H]⁺) .
- Elemental analysis : Verify %C, %H, and %N within ±0.4% of theoretical values .
Advanced Question: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
Single-crystal X-ray diffraction (e.g., CCDC HB6971) provides:
- Torsion angles : Confirm spatial arrangement of the piperazine and benzenesulfonamide moieties .
- Hydrogen bonding : Identify interactions between sulfonamide NH and acceptor groups (e.g., O=S=O) .
- Validation : Compare experimental vs. computational (DFT) bond lengths (<0.02 Å deviation) .
Basic Question: What preliminary assays screen for biological activity?
Answer:
- In vitro binding : Radioligand displacement assays targeting GPCRs (e.g., serotonin/dopamine receptors) .
- Enzyme inhibition : Dose-response curves (IC₅₀) for sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
- Cellular viability : MTT assays to rule out cytotoxicity (≤10 µM in HEK-293 or HepG2 cells) .
Advanced Question: How can researchers validate target engagement in vivo?
Answer:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS after IV/oral dosing .
- Radiotracer analogs : Synthesize ¹⁸F/¹¹C-labeled derivatives for PET imaging of brain penetration .
- Knockout models : Compare activity in wild-type vs. receptor-deficient mice to confirm target specificity .
Basic Question: What stability challenges arise during storage?
Answer:
- Hydrolysis : Protect from moisture (store at -20°C under N₂) due to sulfonamide susceptibility to aqueous cleavage .
- Light sensitivity : Opaque containers prevent trifluoromethoxy group degradation .
- pH stability : Maintain neutral buffers (pH 6–8) to avoid piperazine ring protonation/degradation .
Advanced Question: How can reaction mechanisms be elucidated for unexpected byproducts?
Answer:
- Isotope labeling : Use ¹³C/²H tracers to track bond cleavage pathways .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states for sulfonamide hydrolysis .
- Kinetic studies : Monitor Arrhenius plots to distinguish between SN1 vs. SN2 pathways in piperazine coupling .
Basic Question: What solvents are compatible with this compound?
Answer:
- Polar aprotic : DCM, DMF, or acetonitrile for reactions .
- Storage : DMSO for stock solutions (avoid alcohols to prevent esterification) .
Advanced Question: How to address contradictions in reported receptor binding affinities?
Answer:
- Assay standardization : Use uniform protein sources (e.g., recombinant human receptors vs. rat brain homogenates) .
- Control compounds : Include reference ligands (e.g., ketanserin for 5-HT₂A) to normalize data .
- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to reconcile inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
